Home > Products > Screening Compounds P146483 > Dibenzyloxy Tenofovir
Dibenzyloxy Tenofovir -

Dibenzyloxy Tenofovir

Catalog Number: EVT-13544590
CAS Number:
Molecular Formula: C23H26N5O4P
Molecular Weight: 467.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Dibenzyloxy Tenofovir is a chemical compound derived from Tenofovir, which is a nucleotide analog primarily used in the treatment of HIV infections. This compound is characterized by the presence of two benzyl groups that are attached to the oxygen atoms in its structure. Tenofovir itself is an acyclic nucleotide analog of adenosine monophosphate and has been recognized for its antiviral properties since its initial discovery in 1993. It was first made available commercially in 2008, primarily in the forms of Tenofovir disoproxil fumarate and Tenofovir alafenamide, which enhance its oral bioavailability .

Source and Classification

Dibenzyloxy Tenofovir can be classified as a small molecule and is part of a broader category of antiviral agents. It functions mainly as a reverse transcriptase inhibitor, which is crucial for the replication of retroviruses like HIV. The compound's structural modifications, including the dibenzyloxy groups, aim to improve its pharmacokinetic properties and efficacy against viral replication .

Synthesis Analysis

Methods and Technical Details

The synthesis of Dibenzyloxy Tenofovir typically involves several key steps:

  1. Starting Materials: The synthesis begins with Tenofovir or its derivatives as starting materials.
  2. Protection of Hydroxyl Groups: The hydroxyl groups of Tenofovir are protected using benzyl groups to form dibenzyloxy derivatives. This can be achieved through reactions with benzyl halides in the presence of suitable bases.
  3. Dealkylation: Following protection, dealkylation reactions may be employed to introduce necessary functional groups or modify existing ones.
  4. Purification: The final product is purified using techniques such as chromatography to isolate Dibenzyloxy Tenofovir from unreacted materials and side products.
Molecular Structure Analysis

Structure and Data

Dibenzyloxy Tenofovir has a complex molecular structure characterized by:

  • Molecular Formula: C15_{15}H25_{25}N6_6O5_5P
  • Molecular Weight: 400.37 g/mol
  • Structural Features: The compound features two benzyl ether groups attached to the oxygen atoms, enhancing lipophilicity and potentially improving cellular uptake.

The structural representation includes a phosphonic acid group that is crucial for its activity as an antiviral agent .

Chemical Reactions Analysis

Reactions and Technical Details

Dibenzyloxy Tenofovir undergoes several chemical reactions relevant to its function:

  1. Phosphorylation: Once inside the cell, Dibenzyloxy Tenofovir is phosphorylated by cellular kinases to form its active triphosphate form, which competes with natural substrates for incorporation into viral DNA.
  2. Hydrolysis: The dibenzyloxy groups can also undergo hydrolysis under certain conditions, releasing the active Tenofovir moiety.
  3. Degradation Pathways: The stability of Dibenzyloxy Tenofovir can be assessed through degradation studies, which help determine its shelf life and suitability for therapeutic use .
Mechanism of Action

Process and Data

Dibenzyloxy Tenofovir acts primarily by inhibiting reverse transcriptase, an enzyme critical for retroviral replication:

  • After administration, Dibenzyloxy Tenofovir is converted intracellularly into its active form, which then competes with deoxyadenosine triphosphate for incorporation into viral DNA.
  • This incorporation leads to premature termination of the growing DNA chain due to the lack of a hydroxyl group at the 3' position, effectively halting viral replication.

This mechanism underscores the importance of Dibenzyloxy Tenofovir as an effective therapeutic agent against HIV .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Dibenzyloxy Tenofovir exhibits several notable physical and chemical properties:

  • Appearance: Typically appears as a white to off-white crystalline powder.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide but has limited solubility in water.
  • Stability: Stability studies indicate that Dibenzyloxy Tenofovir maintains potency under standard storage conditions but may degrade under extreme pH or temperature conditions.

These properties are crucial for formulation development and ensuring effective delivery in clinical settings .

Applications

Scientific Uses

Dibenzyloxy Tenofovir has potential applications in various scientific fields:

  • Antiviral Research: As a derivative of Tenofovir, it serves as a model compound for studying modifications that enhance antiviral activity or bioavailability.
  • Drug Development: Its unique structure makes it a candidate for further development into new therapeutic agents aimed at treating viral infections beyond HIV.
  • Pharmacological Studies: Investigations into its pharmacokinetics and pharmacodynamics contribute valuable insights into optimizing drug formulations for better patient outcomes.
Introduction to Dibenzyloxy Tenofovir in Antiviral Prodrug Design

Historical Development of Tenofovir Prodrugs for HIV and HBV Management

The evolution of tenofovir prodrugs began with tenofovir disoproxil fumarate (TDF), which improved oral bioavailability over native TFV but faced challenges like systemic hydrolysis and off-target toxicity. Subsequent innovations yielded tenofovir alafenamide (TAF), designed for enhanced plasma stability and targeted hepatic delivery. Most recently, tenofovir amibufenamide (TMF) incorporated structural modifications to further optimize intestinal stability and hepatic activation [1] [8].

Dibenzyloxy tenofovir emerges within this developmental trajectory as a deliberate exploration of aromatic ester modifications. Unlike alkyl-based prodrugs (e.g., TDF), the benzyl moiety offers distinct metabolic stability and cleavage characteristics. Early studies indicated that monobenzyl esters of TFV demonstrated superior hepatic enrichment over TAF and TDF in preclinical models, providing the rationale for dibenzyl derivatization to amplify these benefits [4]. This progression reflects a shift from solubility-driven modifications (TDF) toward target-tissue activation paradigms (TAF, TMF, dibenzyloxy) [1] [8].

Table 1: Evolution of Key Tenofovir Prodrug Structural Attributes

ProdrugStructural ModificationsPrimary Pharmacokinetic AdvancementsLimitations Addressed
TDFBis-isopropyloxycarbonyloxymethyl ester↑ Oral bioavailability vs. TFVSystemic hydrolysis → nephro/osteotoxicity
TAFMonomethylphenoxy-alaninyl ester↑ Plasma stability, ↑ hepatic TFV-DP 10-fold vs. TDFVariable intestinal hydrolysis
TMFMethyl-modified phenoxy-aminobenzyl ester↑ Intestinal stability, ↑ hepatic loading vs. TAFInconsistent enteric absorption
Dibenzyloxy TFVOrtho-substituted benzyl phosphonoamidateTheoretical: ↑ Metabolic stability, ↑ lymphatic transportSystemic de-esterification

Role of Lipophilic Modifications in Nucleotide Analog Delivery Systems

Phosphonate-bearing antivirals like TFV exhibit inherently low membrane permeability due to their high polarity (log P ≈ -1.6). Lipophilic prodrug derivatization masks the charged phosphonate group, dramatically altering physicochemical properties to facilitate passive diffusion across biological barriers. Dibenzyloxy tenofovir exemplifies this strategy, with predicted log P values substantially higher than TFV (-0.1 to +1.5 range) and even its monoester intermediates [4] [5].

The benzyl group’s aromaticity confers dual advantages:

  • Enzymatic Stability: Benzyl esters resist non-specific carboxylesterases in plasma and intestinal lumen more effectively than aliphatic esters (e.g., TDF), reducing premature hydrolysis before cellular uptake [4].
  • Cellular Uptake Mechanism: Enhanced lipophilicity promotes association with chylomicrons and lymphatic transport, bypassing first-pass metabolism and directly enhancing delivery to lymphoid reservoirs—critical for HIV treatment [5] [6].

Comparative studies of monobenzyl tenofovir esters demonstrated 2.3–5.1-fold higher intracellular tenofovir diphosphate (TFV-DP) in peripheral blood mononuclear cells (PBMCs) versus TDF-derived TFV, directly attributable to benzyl-enhanced membrane transit and intracellular retention [5]. Dibenzyloxy variants extend this principle, theoretically enabling greater cytosolic concentrations of the active metabolite TFV-DP within target hepatocytes and lymphocytes [4].

Mechanistic Rationale for Dibenzyloxy Functionalization in Sustained Release Formulations

Sustained antiviral delivery requires prodrugs that resist rapid systemic clearance while enabling controlled enzymatic activation. Dibenzyloxy tenofovir’s design leverages two interconnected mechanisms:

Metabolic Stability → Sustained Systemic Exposure

Benzyl groups exhibit slower hydrolysis rates in intestinal and hepatic tissues compared to alkyl esters. In vitro studies of monobenzyl tenofovir analogues showed <20% degradation in simulated intestinal fluid over 6 hours versus >90% for TDF. This stability prolongs the prodrug’s circulation time, creating a depot effect for continuous tissue uptake [4] [8].

Targeted Enzymatic Activation

Contrary to passive hydrolysis, dibenzyloxy tenofovir relies on intracellular enzymatic cleavage. Carboxylesterase 1 (CES1), highly expressed in hepatocytes and macrophages, selectively hydrolyzes the benzyl ester bonds, releasing TFV for phosphorylation to TFV-DP. This minimizes off-target activation and toxicity [4]. Crucially, the ortho-methyl substituent in some dibenzyloxy designs sterically hinders non-target esterases, further confining activation to sites expressing high CES1 levels [4].

Table 2: Key Metabolic Pathways of Benzyl-Modified Tenofovir Prodrugs

Metabolic StepDibenzyloxy TenofovirMonobenzyl TenofovirTAF
Primary Hydrolysis EnzymeCarboxylesterase 1 (CES1)Cathepsin A / CES1Cathepsin A
Benzyl Alcohol MetaboliteBenzoic acid → Hippuric acid (renal excretion)Benzoic acid → Hippuric acidPhenol (potentially cytotoxic)
Activation Site Specificity↑ Hepatocyte/Lymphocyte selectivity via CES1 dependenceModerate hepatocyte selectivityHigh lymphocyte selectivity

Data synthesized from [4] [5] [8]

The dibenzyl motif also influences formulation design. High lipophilicity enables encapsulation within lipid-based matrices (e.g., glyceryl monooleate liquid crystals) or intravaginal rings for sustained mucosal delivery. These systems exploit the prodrug’s hydrophobicity for controlled release kinetics, achieving >10-day zero-order release profiles in vitro—critical for patient adherence in PrEP applications [3] [6].

Properties

Product Name

Dibenzyloxy Tenofovir

IUPAC Name

9-[(2R)-2-[bis(phenylmethoxy)phosphorylmethoxy]propyl]purin-6-amine

Molecular Formula

C23H26N5O4P

Molecular Weight

467.5 g/mol

InChI

InChI=1S/C23H26N5O4P/c1-18(12-28-16-27-21-22(24)25-15-26-23(21)28)30-17-33(29,31-13-19-8-4-2-5-9-19)32-14-20-10-6-3-7-11-20/h2-11,15-16,18H,12-14,17H2,1H3,(H2,24,25,26)/t18-/m1/s1

InChI Key

KVVVIYQPQFZDJU-GOSISDBHSA-N

Canonical SMILES

CC(CN1C=NC2=C(N=CN=C21)N)OCP(=O)(OCC3=CC=CC=C3)OCC4=CC=CC=C4

Isomeric SMILES

C[C@H](CN1C=NC2=C(N=CN=C21)N)OCP(=O)(OCC3=CC=CC=C3)OCC4=CC=CC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.